Cas no 941869-53-0 (N-(2,4-difluorophenyl)-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide)

N-(2,4-difluorophenyl)-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide Chemical and Physical Properties
Names and Identifiers
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- N'-(2,4-difluorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide
- N-(2,4-difluorophenyl)-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide
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- Inchi: 1S/C23H29F2N5O2/c1-28(2)18-7-4-16(5-8-18)21(30-12-10-29(3)11-13-30)15-26-22(31)23(32)27-20-9-6-17(24)14-19(20)25/h4-9,14,21H,10-13,15H2,1-3H3,(H,26,31)(H,27,32)
- InChI Key: RSEGFXVTGFRQPI-UHFFFAOYSA-N
- SMILES: C(NCC(C1=CC=C(N(C)C)C=C1)N1CCN(C)CC1)(=O)C(NC1=CC=C(F)C=C1F)=O
N-(2,4-difluorophenyl)-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2762-0327-1mg |
N-(2,4-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide |
941869-53-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2762-0327-25mg |
N-(2,4-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide |
941869-53-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2762-0327-2μmol |
N-(2,4-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide |
941869-53-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2762-0327-10μmol |
N-(2,4-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide |
941869-53-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2762-0327-20μmol |
N-(2,4-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide |
941869-53-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2762-0327-30mg |
N-(2,4-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide |
941869-53-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2762-0327-50mg |
N-(2,4-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide |
941869-53-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2762-0327-40mg |
N-(2,4-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide |
941869-53-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2762-0327-20mg |
N-(2,4-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide |
941869-53-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2762-0327-10mg |
N-(2,4-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide |
941869-53-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(2,4-difluorophenyl)-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide Related Literature
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Additional information on N-(2,4-difluorophenyl)-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide
N-(2,4-Difluorophenyl)-N'-{2-[4-(Dimethylamino)Phenyl]-2-(4-Methylpiperazin-1-Yl)Ethyl}Ethanediamide: A Comprehensive Overview
The compound with CAS No. 941869-53-0, known as N-(2,4-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound is notable for its intricate structure and potential applications in drug development. The molecule consists of several key functional groups, including a difluorophenyl group, a dimethylamino group, and a methylpiperazine moiety, which collectively contribute to its unique chemical properties and biological activity.
Recent studies have highlighted the importance of difluorophenyl groups in modulating the pharmacokinetic profiles of drugs. The presence of fluorine atoms in the aromatic ring enhances the molecule's lipophilicity, which is crucial for improving bioavailability. Additionally, the dimethylamino group introduces a positive charge at physiological pH, facilitating interactions with negatively charged biomolecules such as DNA or certain proteins. This feature makes the compound a promising candidate for targeting specific biological pathways associated with diseases like cancer or inflammatory disorders.
The methylpiperazine moiety is another critical component of this compound. Piperazine derivatives are well-known for their ability to act as hydrogen bond donors and acceptors, which are essential for binding to protein targets. The methyl substitution on the piperazine ring further stabilizes the structure and enhances its pharmacodynamic properties. Recent research has demonstrated that such modifications can significantly improve the potency and selectivity of drug candidates in preclinical models.
One of the most exciting aspects of this compound is its potential as an ethanediamide derivative. Ethanediamides are a class of compounds that have shown promise in inhibiting enzymes involved in cell proliferation and survival. By incorporating this functional group into its structure, the compound exhibits potent inhibitory activity against key enzymes such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). These findings suggest that it could be a valuable tool in developing novel therapeutic agents for treating various cancers.
Moreover, advancements in computational chemistry have enabled researchers to predict the binding affinity and selectivity of this compound against its target proteins. Molecular docking studies have revealed that the difluorophenyl group plays a pivotal role in stabilizing interactions within the active site of target enzymes. This insight has guided further optimization efforts to enhance the compound's efficacy while minimizing off-target effects.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitutions and coupling reactions. The use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining high yields. Such methodologies are increasingly being adopted in drug discovery pipelines to streamline the development process.
Another area of interest lies in the compound's pharmacokinetic profile. Early studies indicate that it exhibits favorable absorption and distribution properties, which are essential for achieving therapeutic concentrations in vivo. However, further investigations are required to assess its metabolism and excretion pathways, particularly under chronic administration conditions.
Looking ahead, collaborations between academic institutions and pharmaceutical companies are expected to drive further exploration into this compound's therapeutic potential. Its unique combination of structural features positions it as a strong candidate for addressing unmet medical needs in oncology and other therapeutic areas.
In conclusion, N-(2,4-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide represents a compelling example of how advanced chemical design can lead to innovative drug candidates. With ongoing research focusing on optimizing its properties and elucidating its mechanism of action, this compound holds great promise for advancing modern medicine.
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